L-Ribulose 5-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11O8P |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1 |
InChI Key |
FNZLKVNUWIIPSJ-CRCLSJGQSA-N |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
Synonyms |
ibulose 5-phosphate ribulose 5-phosphate, (D)-isomer ribulose 5-phosphate, (L)-isome |
Origin of Product |
United States |
Metabolic Pathways Involving L Ribulose 5 Phosphate
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and Ribulose 5-Phosphate Interconversions
The Pentose Phosphate Pathway (PPP) is a vital metabolic route that operates in parallel with glycolysis. wikipedia.org Its primary functions are to generate NADPH, a key cellular reductant, and to produce pentose sugars necessary for nucleotide synthesis. microbenotes.commdpi.com
The oxidative phase of the PPP is an irreversible sequence of reactions that begins with glucose-6-phosphate. numberanalytics.com This phase is responsible for the majority of a cell's NADPH production. The process culminates in the formation of D-ribulose 5-phosphate .
The key steps are:
Dehydrogenation of Glucose-6-Phosphate: The enzyme glucose-6-phosphate dehydrogenase (G6PD) oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone. This initial, rate-limiting step reduces one molecule of NADP+ to NADPH. wikipedia.orgaklectures.com
Hydrolysis: The lactone is then hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase. numberanalytics.com
Oxidative Decarboxylation: 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield a five-carbon sugar, D-ribulose 5-phosphate . This reaction produces a second molecule of NADPH and releases carbon dioxide. wikipedia.orgaklectures.com
The non-oxidative phase of the PPP consists of a series of reversible sugar-phosphate interconversions. numberanalytics.com The central intermediate entering this phase is D-ribulose 5-phosphate , generated from the oxidative phase. It can be acted upon by two different enzymes:
Ribose-5-phosphate (B1218738) isomerase , which converts D-ribulose 5-phosphate to D-ribose 5-phosphate, a precursor for nucleotide and nucleic acid synthesis. wikipedia.orgebi.ac.uk
Ribulose-5-phosphate 3-epimerase , which converts D-ribulose 5-phosphate to D-xylulose 5-phosphate. wikipedia.orgnih.gov
L-ribulose 5-phosphate is not a direct intermediate within the canonical non-oxidative PPP. Instead, it serves as a link between the catabolism of the pentose sugar L-arabinose and the PPP. In bacteria, the degradation of L-arabinose proceeds through a series of steps to form this compound. microbiologyresearch.orgjmb.or.kr This is where the key interconversion occurs. The enzyme L-ribulose-5-phosphate 4-epimerase (also known as AraD) catalyzes the conversion of this compound into D-xylulose 5-phosphate . ebi.ac.ukwikipedia.orguniprot.org This product, D-xylulose 5-phosphate, is a bona fide intermediate of the non-oxidative PPP and can be further metabolized by the enzymes transketolase and transaldolase. wikipedia.org
This enzymatic step effectively allows organisms that can metabolize L-arabinose to channel the carbon skeletons from this sugar into the central metabolic network. ebi.ac.ukresearchgate.net
| Enzyme | Substrate(s) | Product(s) | Pathway Connection |
|---|---|---|---|
| Ribulose-5-phosphate 3-epimerase | D-Ribulose 5-phosphate | D-Xylulose 5-phosphate | Connects oxidative and non-oxidative PPP nih.gov |
| Ribose-5-phosphate isomerase | D-Ribulose 5-phosphate | D-Ribose 5-phosphate | Directs carbon to nucleotide synthesis wikipedia.org |
| L-ribulose-5-phosphate 4-epimerase | This compound | D-Xylulose 5-phosphate | Links L-arabinose catabolism to PPP ebi.ac.ukwikipedia.org |
The primary contribution to NADPH production and the maintenance of cellular redox homeostasis comes directly from the oxidative phase of the PPP, which converts glucose-6-phosphate to D-ribulose 5-phosphate and generates two molecules of NADPH. wikipedia.orgnih.gov NADPH is essential for protecting cells against oxidative stress by regenerating reduced glutathione, a potent antioxidant. microbenotes.combiomolther.org
The metabolism of This compound does not directly generate NADPH. However, it contributes indirectly to the cellular NADPH pool. By being converted to D-xylulose 5-phosphate, it enters the non-oxidative PPP. The enzymes of this phase can rearrange these five-carbon sugars into the six-carbon fructose-6-phosphate (B1210287) and the three-carbon glyceraldehyde-3-phosphate. wikipedia.org These intermediates of glycolysis can then be converted back to glucose-6-phosphate and re-enter the oxidative PPP, thereby leading to further NADPH generation. This cyclical process allows the cell to tailor the output of the PPP to meet its metabolic needs, whether for pentose phosphates or for NADPH. nih.gov
Role of this compound in the Non-Oxidative Phase of the PPP
Carbon Assimilation Cycles and Ribulose 5-Phosphate
In photosynthetic organisms and certain autotrophic bacteria, ribulose 5-phosphate is a key intermediate in cycles that fix inorganic carbon into organic molecules.
The Calvin-Benson-Bassham (CBB) cycle is the primary pathway for carbon fixation in plants, algae, and cyanobacteria. wikipedia.orgfrontiersin.org A critical phase of this cycle is the regeneration of the CO₂ acceptor molecule, ribulose-1,5-bisphosphate (RuBP). This regeneration phase utilizes intermediates from the cycle to reform the starting compound.
The direct precursor to RuBP is D-ribulose 5-phosphate . wikipedia.orgwikipedia.org In the final step of the regeneration phase, the enzyme phosphoribulokinase (PRK) catalyzes the ATP-dependent phosphorylation of D-ribulose 5-phosphate to yield ribulose-1,5-bisphosphate, which can then accept a molecule of CO₂ in a reaction catalyzed by RuBisCO. frontiersin.orgnih.govThis compound is not known to be an intermediate in the CBB cycle. The stereospecificity of phosphoribulokinase is crucial for the cycle's function.
The Ribulose Monophosphate (RuMP) pathway is another carbon fixation pathway, primarily found in methylotrophic bacteria that can utilize one-carbon compounds like formaldehyde (B43269) as their sole source of carbon. nih.govacs.org In the key step of this pathway, formaldehyde is condensed with D-ribulose 5-phosphate by the enzyme 3-hexulose-6-phosphate synthase (HPS). researchgate.net The resulting six-carbon sugar is then isomerized to fructose-6-phosphate, which can enter central metabolism. acs.org
Similar to the PPP, This compound does not directly participate in the RuMP cycle. However, a connection can be established in organisms that possess both the L-arabinose catabolic pathway and the RuMP pathway. L-arabinose can be converted to this compound, which is then epimerized to D-xylulose 5-phosphate. ebi.ac.ukuniprot.org D-xylulose 5-phosphate can subsequently be isomerized to D-ribulose 5-phosphate , thereby providing the substrate needed for the RuMP pathway to fix formaldehyde. acs.org In some archaea, the reverse reaction of the RuMP pathway is believed to be the primary route for synthesizing D-ribulose 5-phosphate for nucleotide production, substituting for a missing PPP. nih.govnih.gov
| Metabolic Pathway | Primary Ribulose 5-Phosphate Isomer | Core Function | Connection to this compound |
|---|---|---|---|
| Pentose Phosphate Pathway (PPP) | D-Ribulose 5-phosphate | NADPH and pentose synthesis wikipedia.org | Indirect: L-arabinose catabolism produces L-Ru5P, which is converted to the PPP intermediate D-xylulose 5-phosphate. jmb.or.krebi.ac.uk |
| Calvin-Benson-Bassham (CBB) Cycle | D-Ribulose 5-phosphate | CO₂ fixation in photosynthesis wikipedia.org | No direct involvement. frontiersin.org |
| Ribulose Monophosphate (RuMP) Pathway | D-Ribulose 5-phosphate | Formaldehyde fixation in methylotrophs researchgate.net | Indirect: Provides D-ribulose 5-phosphate via interconversions from L-arabinose metabolism. acs.org |
This compound as an Intermediate in the Calvin-Benson-Bassham Cycle
Specific Carbohydrate Interconversion Pathways Featuring this compound
This compound is a pivotal molecule in pathways that remodel five-carbon sugars, connecting the metabolism of different pentoses and related compounds.
Pentose and Glucuronate Interconversions Involving this compound
This compound is a central intermediate in the pentose and glucuronate interconversion pathways. wikipedia.orgwikipedia.orgwikipedia.org These pathways are a series of enzymatic reactions that allow for the transformation of various five-carbon sugars and their derivatives. Within this network, this compound can be acted upon by epimerases. For instance, L-ribulose-5-phosphate 3-epimerase catalyzes the conversion of this compound to L-xylulose 5-phosphate. wikipedia.orguniprot.org This reaction is part of the metabolic route for ascorbate (B8700270) and aldarate metabolism. wikipedia.org Furthermore, L-ribulose-5-phosphate 4-epimerase facilitates the interconversion between this compound and D-xylulose 5-phosphate, a key component of the pentose phosphate pathway. wikipedia.org These interconversions are vital for providing the cell with a flexible pool of pentose phosphates that can be directed towards various metabolic fates, including nucleotide synthesis and the generation of reducing power.
Non-Canonical Pentose Metabolism Pathways and this compound (e.g., in specific microorganisms)
While the canonical pentose phosphate pathway is widespread, some microorganisms, particularly certain archaea, possess alternative routes for pentose metabolism where this compound's precursor, ribulose 5-phosphate, plays a central role. nih.govresearchgate.net In some of these organisms, the conventional pentose phosphate pathway is incomplete or absent. asm.org To synthesize ribose 5-phosphate, a necessary precursor for nucleotides, these organisms utilize a reverse reaction of the ribulose monophosphate (RuMP) pathway. asm.orgtandfonline.comoup.com
The RuMP pathway typically functions in formaldehyde fixation. asm.org However, in these archaea, the enzymes 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI) can work in reverse to generate ribulose 5-phosphate from fructose (B13574) 6-phosphate. asm.orgoup.com Genetic studies in the hyperthermophilic archaeon Thermococcus kodakaraensis have shown that the deletion of the gene encoding a fused HPS-PHI enzyme leads to an inability to grow without an external supply of nucleosides, demonstrating the essential role of this reverse pathway in producing ribulose 5-phosphate for nucleotide biosynthesis. asm.org This highlights the metabolic flexibility of microorganisms and the varied roles of pentose phosphate intermediates in different domains of life.
Biosynthesis of Macromolecular Precursors and Secondary Metabolites from this compound
The metabolic product of this compound, or more accurately its epimer D-ribulose 5-phosphate, serves as a crucial branch point for the synthesis of vital cellular components.
Precursor Role of this compound in Nucleotide and Nucleic Acid Synthesis
While this compound itself is not a direct precursor, its epimer, D-ribulose 5-phosphate, is readily converted to D-ribose 5-phosphate (R5P), which is the fundamental building block for nucleotides and nucleic acids (DNA and RNA). wikipedia.orgontosight.aitaylorandfrancis.comontosight.ai The synthesis of R5P from D-ribulose 5-phosphate is a key function of the pentose phosphate pathway. nih.govontosight.ai
The process of nucleotide biosynthesis begins with the activation of R5P by the enzyme ribose-phosphate diphosphokinase to form phosphoribosyl pyrophosphate (PRPP). wikipedia.orgontosight.aiontosight.aijove.com PRPP is a critical activated form of ribose and is essential for both the de novo synthesis and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.org In de novo purine synthesis, the purine ring is assembled directly onto the PRPP molecule. wikipedia.orgjove.com In pyrimidine synthesis, the pyrimidine ring is synthesized first and then attached to PRPP. wikipedia.orgjove.com Given that L-arabinose degradation leads to the formation of this compound, which can be epimerized to D-xylulose 5-phosphate and then isomerized to D-ribose 5-phosphate, this pathway directly links the catabolism of this plant-derived sugar to the synthesis of the genetic material of the cell.
Recent research has also uncovered regulatory links between the immune response and nucleotide synthesis, where the enzyme Ribose 5-Phosphate Isomerase A (RPIA), which interconverts ribulose 5-phosphate and ribose 5-phosphate, is a target for control, thereby impacting the availability of precursors for nucleic acid production. embopress.orgnih.gov
Involvement of Ribulose 5-Phosphate in Riboflavin (B1680620) Biosynthesis Pathways
Ribulose 5-phosphate is a direct and essential precursor for the biosynthesis of riboflavin (vitamin B2). researchgate.netsci-hub.senih.govmdpi.com The synthesis of one molecule of riboflavin requires one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate. sci-hub.senih.govmdpi.com
The biosynthetic pathway begins with GTP, which is converted to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate by the enzyme GTP cyclohydrolase II. researchgate.netnih.govebi.ac.uk The second precursor, ribulose 5-phosphate, is converted into 3,4-dihydroxy-2-butanone 4-phosphate. sci-hub.seoup.com These two molecules are then condensed to form 6,7-dimethyl-8-ribityllumazine (B135004), the penultimate intermediate in the pathway. sci-hub.se Finally, two molecules of 6,7-dimethyl-8-ribityllumazine undergo a dismutation reaction catalyzed by riboflavin synthase to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is recycled in the pathway. sci-hub.se
Because ribulose 5-phosphate is a key precursor, manipulating its availability is a strategy for improving riboflavin production in industrial microorganisms like Bacillus subtilis. researchgate.netoup.comnih.gov For example, mutating the enzyme ribulose 5-phosphate 3-epimerase, which diverts ribulose 5-phosphate to other pathways, has been shown to increase the carbon flux towards riboflavin synthesis, leading to higher yields. researchgate.netnih.gov
Link of Pentose Phosphate Pathway Intermediates (e.g., Ribulose 5-Phosphate derived) to Amino Acid Biosynthesis
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that functions in parallel with glycolysis. mdpi.comwikipedia.org It is critical not only for generating reducing power in the form of NADPH but also for providing essential precursor molecules for the biosynthesis of nucleotides and certain amino acids. cam.ac.uk The non-oxidative branch of the PPP is particularly significant in this regard, as it facilitates the interconversion of sugar phosphates, yielding precursors for anabolic pathways. mdpi.comcam.ac.uk
The compound D-Ribulose 5-phosphate is a key product of the oxidative phase of the PPP, formed from the decarboxylation of 6-phosphogluconate. mdpi.com This ketopentose phosphate stands at a crucial metabolic junction. It can be converted into two other pentose phosphates by the action of specific enzymes: Ribose 5-phosphate (R5P) via ribose-5-phosphate isomerase and D-Xylulose 5-phosphate via ribulose-phosphate 3-epimerase. wikipedia.orghmdb.ca These molecules, particularly R5P and another PPP intermediate, Erythrose 4-phosphate, are the direct starting points for the synthesis of several amino acids. cam.ac.uknih.gov
While D-Ribulose 5-phosphate is the central isomer in the PPP, this compound plays a role in the catabolism of L-arabinose, a sugar found in plant structures. nih.govuniprot.org In organisms that can utilize L-arabinose, it is converted in a series of steps to this compound. nih.govwikipedia.org The enzyme L-ribulose-5-phosphate 4-epimerase then catalyzes the conversion of this compound into D-Xylulose 5-phosphate. wikipedia.orguniprot.orgebi.ac.uk This reaction effectively provides an entry point for carbon from L-arabinose into the central Pentose Phosphate Pathway, allowing it to contribute to the pool of intermediates used for biosynthesis, including that of amino acids.
The primary links between PPP intermediates derived from ribulose 5-phosphate and amino acid biosynthesis are:
Histidine Biosynthesis : The synthesis of the essential amino acid histidine begins with Ribose 5-phosphate (R5P). wikimedia.org R5P is first activated to become phosphoribosyl pyrophosphate (PRPP). wikipedia.orgmicrobialcell.com PRPP is a crucial, high-energy intermediate that condenses with ATP in the first committed step of the histidine biosynthesis pathway, a reaction catalyzed by ATP-phosphoribosyl transferase. wikipedia.org
Aromatic Amino Acid Biosynthesis : The aromatic amino acids—tryptophan, tyrosine, and phenylalanine—are synthesized via the Shikimate pathway. This pathway requires two key precursors, one of which is Erythrose 4-phosphate (E4P). nih.gov E4P is produced in the non-oxidative branch of the PPP through the action of the enzyme transketolase, which transfers a two-carbon unit from D-Xylulose 5-phosphate to Ribose 5-phosphate or Fructose 6-phosphate. mdpi.com The condensation of E4P with phosphoenolpyruvate (B93156) (from glycolysis) is the initial step of the pathway leading to the synthesis of these three aromatic amino acids.
The table below summarizes the enzymatic conversions of D-Ribulose 5-phosphate that lead to the formation of amino acid precursors.
| Precursor Molecule | Enzyme | Product | Subsequent Role in Amino Acid Synthesis |
| D-Ribulose 5-phosphate | Ribose-5-phosphate isomerase | Ribose 5-phosphate (R5P) | Precursor for Histidine biosynthesis (via PRPP) wikipedia.orgwikimedia.org |
| D-Ribulose 5-phosphate | Ribulose-phosphate 3-epimerase | D-Xylulose 5-phosphate | Used by transketolase to generate Erythrose 4-phosphate (E4P) |
| D-Xylulose 5-phosphate + Ribose 5-phosphate | Transketolase | Erythrose 4-phosphate + others | Precursor for aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) nih.gov |
The following table outlines the direct precursor-product relationships between PPP intermediates and the amino acids derived from them.
| PPP Precursor | Amino Acid Family | Amino Acid Product(s) |
| Ribose 5-phosphate | Histidine Family | L-Histidine wikimedia.org |
| Erythrose 4-phosphate | Aromatic Family | L-Tryptophan, L-Phenylalanine, L-Tyrosine nih.gov |
Enzymology of L Ribulose 5 Phosphate Metabolism
Enzymes Catalyzing Interconversion and Production of L-Ribulose 5-Phosphate
The metabolic fate of this compound is primarily governed by the action of isomerases and epimerases. These enzymes facilitate the stereochemical rearrangements necessary for its integration into different metabolic routes.
Ribose-5-Phosphate (B1218738) Isomerase (RPI; EC 5.3.1.6) and this compound
Ribose-5-phosphate isomerase (RPI) is a crucial enzyme that catalyzes the reversible isomerization between D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P). wikipedia.orgmedtigo.com This reaction is a cornerstone of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle, essential for synthesizing nucleotides, and certain amino acids, and for carbon fixation. wikipedia.orgmedtigo.comnih.gov RPI exists in two distinct, evolutionarily unrelated isoforms, RpiA and RpiB, which share no significant sequence or structural homology. nih.govplos.org RpiA is found across all kingdoms of life, while RpiB is predominantly located in bacteria and some pathogenic eukaryotes. medtigo.comnih.govplos.org
The isomerization reaction catalyzed by RPI is thought to proceed through a high-energy cis-enediolate intermediate. diva-portal.org This mechanism involves a concerted acid-base catalysis. ebi.ac.uk In the case of Escherichia coli RpiB, the process begins with the opening of the furanose ring of the substrate. ebi.ac.uk A catalytic base, such as a cysteine residue, then abstracts a proton from the C2 carbon of the open-chain form of ribose-5-phosphate, leading to the formation of the enediolate intermediate. ebi.ac.uk This intermediate is then protonated at the C1 carbon to yield ribulose-5-phosphate. ebi.ac.uk The enzyme's active site is structured to stabilize this unstable intermediate, thereby facilitating a reaction that would otherwise be extremely slow. diva-portal.org
While the primary substrates for RPI are D-ribose 5-phosphate and D-ribulose 5-phosphate, the enzyme's interaction with this compound is less characterized. However, the fundamental mechanism of proton abstraction and enediolate formation would be stereochemically specific. The precise orientation of the substrate within the active site dictates which stereoisomer is produced.
The two isoforms of RPI, RpiA and RpiB, represent a classic example of convergent evolution, where two proteins with different structures catalyze the same reaction. diva-portal.org
RpiA: Typically functions as a homodimer, with each subunit contributing to the active site. medtigo.com The structure of RpiA from Lactobacillus salivarius, for example, reveals a fold typical of D-ribose 5-phosphate isomerases, with a highly conserved active site. nih.gov
RpiB: Also forms a homodimer. diva-portal.org Crystal structures of RpiB from organisms like Mycobacterium tuberculosis have been resolved, providing insights into its active site and reaction mechanism. diva-portal.org These structural studies are crucial for understanding the enzyme's substrate specificity and for the design of specific inhibitors. diva-portal.org
| Feature | Ribose-5-Phosphate Isomerase A (RpiA) | Ribose-5-Phosphate Isomerase B (RpiB) |
| Distribution | Widespread in all kingdoms of life. medtigo.comnih.gov | Mainly found in bacteria and some pathogenic eukaryotes. medtigo.comnih.govplos.org |
| Structure | Homodimer. medtigo.com | Homodimer. diva-portal.org |
| Evolution | Represents one line of evolutionary descent. | Represents an example of convergent evolution with RpiA. diva-portal.org |
Catalytic Mechanism and Stereo-specificity Towards this compound
Ribulose-5-Phosphate 3-Epimerase (RPE; EC 5.1.3.1) and this compound
Ribulose-5-phosphate 3-epimerase (RPE) is another key enzyme in pentose metabolism, catalyzing the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate. wikipedia.orgnih.gov This reaction is vital for both the oxidative pentose phosphate pathway and the Calvin cycle in plants. wikipedia.orgnih.gov A related enzyme, L-ribulose-5-phosphate 3-epimerase (EC 5.1.3.22), specifically acts on this compound, converting it to L-xylulose 5-phosphate. wikipedia.org This enzyme is involved in ascorbate (B8700270) and aldarate metabolism. wikipedia.org
The catalytic mechanism of epimerases like RPE involves the formation of an enediolate intermediate. ebi.ac.uknih.gov The proposed mechanism for L-ribulose-5-phosphate 4-epimerase, a related enzyme, involves a retro-aldol cleavage. ebi.ac.uk This mechanism is initiated by the abstraction of a proton from a hydroxyl group of the substrate by a basic residue in the active site. ebi.ac.uk This leads to the cleavage of a carbon-carbon bond, generating a metal-stabilized enolate and an aldehyde fragment. ebi.ac.ukwikipedia.org Subsequent rotation of the aldehyde and re-formation of the C-C bond results in the epimerized product. wikipedia.org This mechanism is supported by kinetic isotope effect studies. wikipedia.org An alternative, though less favored, mechanism involves dehydration. wikipedia.org For D-ribulose-5-phosphate 3-epimerase, the mechanism is thought to proceed via a cis-ene-diolate intermediate, with conserved methionine residues creating a proton-free environment to prevent isomerization in favor of epimerization. nih.gov
Many epimerases are metalloenzymes, requiring a divalent metal cation for activity. oup.com The specific metal ion can vary depending on the organism and the specific epimerase. For instance, L-ribulose-5-phosphate 4-epimerase from Escherichia coli utilizes a divalent cation, likely zinc (Zn²⁺), to stabilize the enolate intermediate during catalysis. ebi.ac.uknih.gov Similarly, ribulose-5-phosphate 3-epimerase from Chlamydomonas reinhardtii contains a zinc ion in its active site. oup.com However, the RPE from potato chloroplasts does not appear to require a metal ion for catalysis. nih.gov Studies on E. coli RPE have shown that while it can be activated by several divalent cations in vitro, including manganese (Mn²⁺), cobalt (Co²⁺), and zinc (Zn²⁺), ferrous iron (Fe²⁺) appears to be the native cofactor under normal physiological conditions. nih.gov The presence of this solvent-exposed iron makes the enzyme susceptible to inactivation by oxidative stress. nih.gov
| Enzyme | EC Number | Metal Cofactor(s) | Organism/Source |
| L-Ribulose-5-Phosphate 4-Epimerase | 5.1.3.4 | Divalent cation (e.g., Zn²⁺) | Escherichia coli ebi.ac.uknih.gov |
| Ribulose-5-Phosphate 3-Epimerase | 5.1.3.1 | Zn²⁺ | Chlamydomonas reinhardtii oup.com |
| Ribulose-5-Phosphate 3-Epimerase | 5.1.3.1 | Fe²⁺ (native), Mn²⁺, Co²⁺, Zn²⁺ (in vitro) | Escherichia coli nih.gov |
| Ribulose-5-Phosphate 3-Epimerase | 5.1.3.1 | None required | Potato chloroplasts nih.gov |
| L-Ribulose-5-Phosphate 3-Epimerase | 5.1.3.22 | Not specified | General wikipedia.org |
Structural Analysis of Ribulose-5-Phosphate 3-Epimerase and Active Site Topology
Ribulose-5-phosphate 3-epimerase (RPE), designated as EC 5.1.3.1, is a crucial enzyme that catalyzes the reversible epimerization of D-xylulose-5-phosphate (Xu5P) to D-ribulose-5-phosphate (Ru5P). oup.comcnr.itresearchgate.net This function is vital for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in the Calvin-Benson-Bassham cycle, and also plays a role in the pentose phosphate pathway. oup.comcnr.itresearchgate.net
Structurally, RPEs typically adopt a canonical (β/α)8-barrel fold, also known as a TIM-barrel. oup.comnih.gov The monomeric unit consists of eight parallel β-strands forming a central cylindrical β-sheet, which is surrounded by eight α-helices. oup.com The active site is located in a catalytic pocket at the top of this barrel structure. oup.comcnr.it While chloroplast RPEs from land plants and the microalga Chlamydomonas reinhardtii assemble into a homo-hexameric structure, the cytosolic versions are found as dimers. oup.com
A key feature of the active site in many RPEs is the presence of a catalytic metal ion, which is essential for the epimerization reaction. oup.comcnr.it The identity of this metal ion can vary between species. For instance, the RPE from Escherichia coli utilizes iron (Fe2+), whereas structural data for other RPEs, including the one from Chlamydomonas reinhardtii, indicate the presence of a zinc ion (Zn2+). oup.comcnr.it However, not all RPEs are metalloenzymes; the chloroplast RPE from potato, for example, lacks a metal ion and instead has a water molecule positioned in the active site center. oup.comcnr.it The substrate ligands, Xu5P and Ru5P, bind in the vicinity of this metal site where the reversible epimerization occurs. oup.comcnr.it The loops connecting the β-strands and α-helices, particularly loops 3 and 10, are involved in capping the active site. acs.org
Table 1: Structural Characteristics of Ribulose-5-Phosphate 3-Epimerase from Various Organisms
| Organism | Quaternary Structure | Fold | Metal Ion | PDB ID | Resolution (Å) |
| Homo sapiens | Dimer (inferred) | (β/α)8-barrel | - | 3QC3 | 2.20 rcsb.org |
| Plasmodium falciparum | (inferred) | (β/α)8-barrel | Zn2+ | 1TQX | 2.0 nih.gov |
| Chlamydomonas reinhardtii | Homo-hexamer | (β/α)8-barrel | Zn2+ | - | - oup.comcnr.it |
| Synechocystis sp. | (inferred) | (β/α)8-barrel | - | - | 1.6 iucr.org |
| Haemophilus somnus | (inferred) | (β/α)8-barrel | - | 3CU2 | 1.91 rcsb.org |
L-Ribulose-5-Phosphate 4-Epimerase (AraD; EC 5.1.3.4)
L-Ribulose-5-phosphate 4-epimerase, commonly known as AraD, is an enzyme belonging to the isomerase family that catalyzes the interconversion of L-ribulose-5-phosphate (L-Ru5P) and D-xylulose-5-phosphate (D-Xu5P). wikipedia.orgqmul.ac.ukebi.ac.uk This enzymatic reaction is a key step in the L-arabinose catabolic pathway, enabling bacteria to utilize L-arabinose as a carbon and energy source by converting it into an intermediate of the pentose phosphate pathway. wikipedia.orgebi.ac.ukebi.ac.uk The enzyme requires a divalent cation, such as Mn2+, for its activity. qmul.ac.ukgenome.jpresearchgate.net
The enzyme has a molecular mass of approximately 102 kDa and is typically a homotetramer composed of four identical subunits of about 25.5 kDa each. wikipedia.org The structure of AraD from E. coli has been resolved to 2.4 Å, revealing a homotetrameric arrangement with C4 symmetry. ubc.ca Each subunit consists of a single domain with a central β-sheet flanked by α-helices, a fold characteristic of the aldolase (B8822740) superfamily. ubc.ca The active site, marked by a catalytic zinc ion, is situated at the interface between adjacent subunits. ubc.ca The proposed catalytic mechanism involves a retro-aldol cleavage followed by an aldol (B89426) condensation, facilitated by a metal-stabilized enolate intermediate. wikipedia.orgebi.ac.uk
Specificity and Kinetics in L-Arabinose Metabolism
L-Ribulose-5-phosphate 4-epimerase (AraD) exhibits high specificity for its substrate, L-ribulose-5-phosphate. This enzyme is a central component of the L-arabinose operon (ara operon) in bacteria like E. coli. wikipedia.org This operon, which includes the genes araA, araB, and araD, facilitates the uptake and conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. wikipedia.org
The kinetic parameters of AraD have been studied in various organisms. For the E. coli enzyme, the catalytic rate constant (kcat) for the conversion of L-Ru5P has been reported in several studies, with values around 10.6 to 20.4 sec-1 under different conditions. uniprot.org In Aerobacter aerogenes, the purified enzyme, when activated with optimal Mn2+, showed a specific activity of 70 µmoles per minute per mg of protein at 28°C and pH 7.2. researchgate.net This activity was significantly higher than that of the enzyme without the added metal ion, highlighting the importance of the divalent cation for catalysis. researchgate.net
Table 2: Kinetic Parameters of L-Ribulose-5-Phosphate 4-Epimerase (AraD)
| Organism | Substrate | kcat (sec⁻¹) | Conditions |
| Escherichia coli | This compound | 20.4 | - uniprot.org |
| Escherichia coli | This compound | 19.4 | - uniprot.org |
| Escherichia coli | This compound | 17.3 | - uniprot.org |
| Escherichia coli | This compound | 10.6 | pH 7.0 uniprot.org |
Evolutionary Relationships and Comparative Mechanistic Studies with Other Aldolases
L-Ribulose-5-phosphate 4-epimerase (AraD) shares a significant evolutionary and structural relationship with L-fuculose-1-phosphate (L-Fuc1P) aldolase. wikipedia.orgnih.govresearchgate.net These two enzymes exhibit approximately 26% sequence identity and a high degree of structural similarity, placing them in a superfamily of epimerases/aldolases. wikipedia.orgubc.canih.govresearchgate.net Both enzymes utilize a divalent metal ion to stabilize an enolate intermediate during catalysis and are capable of deprotonating the C-4 hydroxyl group of their respective phosphoketose substrates. wikipedia.orgnih.govresearchgate.net
Despite these similarities, they catalyze distinct reactions—epimerization versus aldol cleavage—and accommodate substrates with phosphate groups at different positions (C-5 in L-Ru5P vs. C-1 in L-Fuc1P). nih.govresearchgate.net Structural and mutational studies have revealed subtle but crucial differences in their active sites that dictate their specific chemistries. ubc.canih.gov For instance, while both enzymes use the same phosphate recognition pocket, they must bind their substrates in opposite or "flipped" orientations to position the correct carbon-carbon bond for cleavage or rotation. nih.govresearchgate.net
Mutational analysis has been key to understanding their differing mechanisms. In AraD, Asp120 from an adjacent subunit has been identified as a key catalytic acid/base residue, as its mutation to asparagine (D120N) results in a 3000-fold decrease in kcat. nih.gov In contrast, the corresponding residue in the aldolase (Glu73) is the primary catalytic residue. nih.gov This demonstrates how evolution has adapted a common aldolase-like structural platform to perform different, yet mechanistically related, chemical transformations. ubc.canih.gov
Enzymes Utilizing this compound as a Substrate
Phosphoribulokinase (PRK; EC 2.7.1.19) and Ribulose-1,5-Bisphosphate Synthesis
Phosphoribulokinase (PRK) is an essential enzyme in the Calvin-Benson-Bassham cycle, responsible for catalyzing the ATP-dependent phosphorylation of D-ribulose-5-phosphate (Ru5P) to form D-ribulose-1,5-bisphosphate (RuBP). wikipedia.orgresearchgate.netresearchgate.netgenome.jp This reaction is the final step in the regeneration of RuBP, the acceptor molecule for CO2 fixation by RuBisCO. wikipedia.orgresearchgate.net
PRK exhibits high specificity for its substrate, D-ribulose-5-phosphate. wikipedia.org It does not typically act on other sugar phosphates like D-xylulose-5-phosphate, fructose-6-phosphate (B1210287), or sedoheptulose-7-phosphate. wikipedia.org While the primary substrate is the D-enantiomer of ribulose-5-phosphate, the context of L-ribulose-5-phosphate metabolism involves its conversion to D-xylulose-5-phosphate by AraD, which is then converted to D-ribulose-5-phosphate by RPE. This D-Ru5P is the direct substrate for PRK. There is no evidence to suggest that PRK can directly utilize L-ribulose-5-phosphate. The kinetic properties of PRK have been characterized, with the enzyme from the marine chromophyte Heterosigma carterae showing Michaelis constants (Km) of 226 µM for Ru5P and 208 µM for ATP. nih.gov The activity of PRK requires a divalent metal cation, typically Mg2+. wikipedia.org
Dihydroxybutanone Phosphate Synthase (DHBPS) in Riboflavin (B1680620) Precursor Formation
Dihydroxybutanone phosphate synthase (DHBPS; EC 4.1.99.12), also known as RibB, catalyzes a key step in the biosynthesis of riboflavin (vitamin B2). researchgate.netebi.ac.ukgenome.jp This enzyme converts D-ribulose-5-phosphate into L-3,4-dihydroxy-2-butanone-4-phosphate (DHBP) and formate (B1220265). researchgate.netnih.govresearchgate.net The reaction is an unusual intramolecular skeletal rearrangement. genome.jpnih.gov
The mechanism involves the excision of the C-4 carbon atom of D-ribulose-5-phosphate as formate. researchgate.netnih.gov Isotopic labeling studies have shown that carbon atoms 1-3 of the substrate correspond to carbons 1-3 of the DHBP product, while C-5 of the substrate becomes C-4 of the product. nih.govresearchgate.net This rearrangement requires the breaking of bonds between C-3/C-5 and C-4, and the formation of a new bond between C-3 and C-5. genome.jpnih.gov The reaction is dependent on a divalent cation, preferably Mg2+. researchgate.netgenome.jp DHBPS is essential in many microorganisms but is absent in humans, making it a potential target for antimicrobial drug development. ebi.ac.ukresearchgate.net While the substrate is D-ribulose-5-phosphate, this pathway is relevant to L-ribulose-5-phosphate metabolism as the latter can be converted into the D-xylulose-5-phosphate pool, which in turn can be isomerized to D-ribulose-5-phosphate, thus feeding into the riboflavin synthesis pathway.
D-Arabinose-5-Phosphate Isomerase (API) Action on D-Ribulose 5-Phosphate
D-Arabinose-5-phosphate isomerase (API), systematically known as D-arabinose-5-phosphate aldose-ketose-isomerase (EC 5.3.1.13), is a critical enzyme in the metabolism of pentose phosphates. wikipedia.org Its primary role is to catalyze the reversible isomerization between D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (A5P). wikipedia.orgresearchgate.netasm.org This reaction is a crucial step in the biosynthetic pathway of 3-deoxy-D-manno-octulosonate (KDO), an essential component of the lipopolysaccharide (LPS) layer in most Gram-negative bacteria. researchgate.netasm.org
The reaction catalyzed by API is as follows: D-ribulose 5-phosphate ⇌ D-arabinose 5-phosphate wikipedia.org
In Escherichia coli, several genes encode for API paralogs, including kdsD, gutQ, and kpsF. asm.orgresearchgate.net The enzyme encoded by kdsD is considered the first enzyme in the KDO biosynthetic pathway. researchgate.net The GutQ-encoded isomerase, which shares similar biochemical properties with KdsD, is involved in the glucitol (sorbitol) operon and appears to synthesize A5P as a regulatory molecule. asm.orgasm.orguniprot.org
The catalytic activity of API is specific to phosphosugars, and the enzyme does not require a cofactor for its function. asm.org The kinetic parameters of API can vary depending on the source organism and the specific paralog. For instance, the GutQ isomerase from E. coli K12 exhibits a Michaelis constant (Km) of 0.64 mM for D-ribulose 5-phosphate. uniprot.org In contrast, the KdsD enzyme from Arabidopsis thaliana shows a Km of 0.16 mM for its substrate D-arabinose-5-phosphate. researchgate.net
| Enzyme Source/Paralog | Substrate | Km (mM) | Optimal pH | Reference |
| E. coli K12 (GutQ) | D-Ribulose 5-phosphate | 0.64 | 8.25 | uniprot.org |
| E. coli K12 (GutQ) | D-Arabinose 5-phosphate | 1.2 | 8.25 | uniprot.org |
| A. thaliana (AtKdsD) | D-Arabinose 5-phosphate | 0.16 | 8.0 | researchgate.net |
Table 1. Kinetic Parameters of D-Arabinose-5-Phosphate Isomerase (API) from Different Sources.
Ancillary Enzymes in L-Ribose and this compound Production
L-Ribulokinase (EC 2.7.1.16) Function in L-Ribulose Phosphorylation
L-Ribulokinase, also known as ribulokinase or by its systematic name ATP:L(or D)-ribulose 5-phosphotransferase, is a key enzyme in the catabolism of L-arabinose. nih.govwikipedia.org It is encoded by the araB gene in the well-studied araBAD operon in Escherichia coli. nih.govwikipedia.org The primary function of this enzyme is to catalyze the phosphorylation of L-ribulose at the C5 position, an essential step that precedes its entry into the pentose phosphate pathway. nih.govnih.gov
The reaction is an ATP-dependent phosphorylation: ATP + L-ribulose → ADP + this compound ebi.ac.ukgenome.jp
L-ribulokinase is notable for its broad substrate specificity. nih.gov It is capable of phosphorylating all four 2-ketopentoses (L-ribulose, D-ribulose, L-xylulose, and D-xylulose) with similar catalytic efficiencies (kcat). nih.govtubitak.gov.tr However, the enzyme's affinity for these substrates, reflected in their Km values, varies significantly. nih.gov For example, the E. coli L-ribulokinase has a much higher affinity for L-ribulose (Km = 0.14 mM) than for D-xylulose (Km = 16 mM). nih.gov The enzyme can also phosphorylate other sugar alcohols like ribitol (B610474) and L-arabitol. ebi.ac.uknih.gov The structure of L-ribulokinase from Bacillus halodurans shows that L-ribulose binds in a cleft between two domains, interacting with several highly conserved residues. nih.govrcsb.org
| Substrate | Km (mM) (E. coli) | Reference |
| L-Ribulose | 0.14 | nih.gov |
| D-Ribulose | 0.39 | nih.gov |
| L-Xylulose | 3.4 | nih.gov |
| D-Xylulose | 16 | nih.gov |
| L-Arabitol | 4 | nih.gov |
| Ribitol | 5.5 | nih.gov |
Table 2. Substrate Specificity and Michaelis Constants (Km) of E. coli L-Ribulokinase.
L-Ribose Isomerase (EC 5.3.1.26) and its Role in Rare Sugar Production
L-Ribose isomerase (L-RI) is a key biocatalyst in the production of rare sugars, particularly L-ribose and L-ribulose, which are isomers of each other. nih.govresearchgate.net These sugars serve as important precursors for the synthesis of various l-nucleoside analogues used in antiviral therapies. nih.govscitechnol.com L-RI was first identified in Acinetobacter sp. strain DL-28 in 1996. nih.govresearchgate.net The enzyme catalyzes the reversible isomerization between the aldopentose L-ribose and the ketopentose L-ribulose. ontosight.ai
The reaction is as follows: L-ribose ⇌ L-ribulose ontosight.ai
The enzymatic production of L-ribose often involves a two-step process starting from the more common L-arabinose. First, L-arabinose is converted to L-ribulose by L-arabinose isomerase. Subsequently, L-ribose isomerase is used to convert L-ribulose into the final product, L-ribose. researchgate.net This bioconversion method is an advantageous alternative to complex chemical synthesis. nih.govresearchgate.net Different L-RIs have shown potential for commercial production, with some achieving conversion yields of L-ribulose up to 32%. nih.govresearchgate.net
It is important to note that the enzyme commission number EC 5.3.1.26 officially refers to galactose-6-phosphate (B1197297) isomerase. nih.govnih.gov However, this enzyme, along with others like L-rhamnose isomerase (EC 5.3.1.14) and ribose-5-phosphate isomerase (EC 5.3.1.6), is part of the broader family of isomerases utilized in the "Izumoring" strategy for the comprehensive production of various rare sugars. nih.govnih.govutea.edu.pe For instance, galactose-6-phosphate isomerase from Lactococcus lactis can be used in the bioconversion of D-allulose to D-allose. nih.govnih.gov Some enzymes, like mannose-6-phosphate (B13060355) isomerase, have also been engineered to improve the production of L-ribose from L-ribulose, achieving high volumetric productivity. nih.gov
| Enzyme Source | Substrate | Product | Conversion/Productivity | Reference |
| Meyerozyma guilliermondii L-RI | L-Ribose | L-Ribulose | 32% yield | nih.govresearchgate.net |
| Candida railenensis L-RI | L-Ribose | L-Ribulose | 31% yield | nih.govresearchgate.net |
| G. thermodenitrificans Mannose-6-phosphate isomerase (mutant) | L-Ribulose | L-Ribose | 213 g L-1 h-1 | nih.gov |
Table 3. Examples of Enzymatic Production of L-Ribose and L-Ribulose.
Regulatory Mechanisms and Biochemical Control of L Ribulose 5 Phosphate Metabolism
Allosteric Regulation and Feedback Inhibition of L-Ribulose 5-Phosphate Metabolizing Enzymes
Allosteric regulation provides a rapid mechanism for controlling metabolic flux in response to changing concentrations of substrates and products. In the context of L-arabinose metabolism, the enzymes responsible for the production and conversion of this compound are subject to such control.
L-fuculokinase, an enzyme that phosphorylates L-fuculose to L-fuculose-1-phosphate, is a key enzyme in L-fucose metabolism, which shares intermediates with the L-arabinose pathway. wikipedia.org This enzyme's activity can be influenced by the levels of its substrates, ATP and L-fuculose, and its products, ADP and L-fuculose-1-phosphate. wikipedia.org While direct allosteric regulation of L-ribulokinase by this compound is not extensively documented, the principle of product inhibition is a common regulatory feature in kinase enzymes. It is plausible that high concentrations of this compound could exert feedback inhibition on L-ribulokinase, thereby preventing the excessive accumulation of this intermediate.
Similarly, L-ribulose-5-phosphate 4-epimerase, which catalyzes the conversion of this compound to D-xylulose-5-phosphate, is a critical control point. researchgate.net The reversible nature of this reaction allows the direction of metabolic flux to be controlled by the relative concentrations of the substrate and product. An increase in the concentration of D-xylulose-5-phosphate can drive the reverse reaction, thus regulating the level of this compound.
Transcriptional and Translational Control of Gene Expression for this compound Related Enzymes
The expression of the enzymes involved in L-arabinose catabolism, including L-ribulokinase and L-ribulose-5-phosphate 4-epimerase, is primarily regulated at the transcriptional level through the well-characterized L-arabinose operon. wikipedia.orgnih.gov In Escherichia coli, the genes encoding these enzymes (araB and araD, respectively), along with the L-arabinose isomerase gene (araA), are part of the araBAD operon. wikipedia.orgslideshare.net
The regulation of the araBAD operon is mediated by the AraC protein, which acts as both a repressor and an activator. uniprot.orgnumberanalytics.com In the absence of L-arabinose, the AraC protein binds to two operator sites, araO2 and araI1, causing the DNA to form a loop that physically blocks transcription. uniprot.orgoup.com When L-arabinose is present, it binds to AraC, inducing a conformational change that alters its DNA-binding specificity. numberanalytics.comjh.edu The AraC-arabinose complex then binds to the araI1 and araI2 initiator sites, which promotes the binding of RNA polymerase to the promoter and activates transcription of the araBAD genes. wikipedia.orguniprot.org
Furthermore, the expression of the araC gene itself is autoregulated; at high concentrations, the AraC protein binds to an operator site within its own promoter, araO1, and represses its own synthesis. wikipedia.orgslideshare.net This dual positive and negative feedback system allows for precise control over the levels of the L-arabinose metabolizing enzymes in response to the availability of the sugar. nih.govnih.gov
Table 1: Key Regulatory Proteins and Genes in L-Arabinose Metabolism
| Gene/Protein | Function | Regulatory Role |
|---|---|---|
| araA | L-arabinose isomerase | Structural gene in the araBAD operon. wikipedia.org |
| araB | L-ribulokinase | Structural gene in the araBAD operon. wikipedia.org |
| araD | L-ribulose-5-phosphate 4-epimerase | Structural gene in the araBAD operon. wikipedia.org |
| araC | Regulatory protein | Acts as both a repressor (in the absence of L-arabinose) and an activator (in the presence of L-arabinose) of the araBAD operon. uniprot.orgnumberanalytics.com It also autoregulates its own expression. wikipedia.org |
| CAP-cAMP complex | Catabolite activator protein | In conjunction with the AraC-arabinose complex, it activates transcription of the araBAD operon. wikipedia.org |
Post-Translational Modifications Affecting this compound Enzyme Activity
Post-translational modifications (PTMs) provide an additional layer of regulation, allowing for the rapid and reversible modulation of enzyme activity in response to cellular signals.
Recent studies have suggested that ribulose-5-phosphate epimerases (RPEs) can be regulated by phosphorylation. In the microalga Chlamydomonas reinhardtii, the chloroplast RPE1 isoform has been identified as a target for phosphorylation. oup.combiorxiv.orgnih.gov The phosphorylation sites are located near the entrance of the catalytic cleft, suggesting a potential mechanism for regulating substrate access and, consequently, enzyme activity. biorxiv.orgnih.gov While this research focused on the D-ribulose-5-phosphate epimerase involved in the Calvin-Benson-Bassham cycle, it highlights a plausible regulatory mechanism that could also apply to L-ribulose-5-phosphate 4-epimerases in other organisms. Further investigation is needed to confirm phosphorylation-dependent regulation of the specific epimerases involved in L-arabinose catabolism.
The cellular redox state, reflected in the balance of reduced and oxidized thiols, can significantly impact enzyme activity. Several enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is interconnected with L-arabinose metabolism, are known to be sensitive to redox modifications. nih.gov For instance, glucose-6-phosphate dehydrogenase, a key enzyme in the oxidative PPP, is inactivated by thiol-reducing conditions. frontiersin.org
In Chlamydomonas reinhardtii, the RPE1 isoform has been identified as a potential target for thiol-based modifications, including S-glutathionylation and S-nitrosylation. oup.comcnr.it However, in vitro studies with the recombinant CrRPE1 showed that its activity was not affected by either reductive or oxidative treatments, indicating that its catalysis is not sensitive to redox alterations of its cysteine residues. biorxiv.orgnih.gov In contrast, other enzymes in related pathways, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), exhibit significant regulation by redox-dependent modifications, which can shift metabolic flux between glycolysis and the PPP. ashpublications.org The potential for redox regulation of L-ribulose-5-phosphate metabolizing enzymes in various organisms remains an area for further exploration.
Phosphorylation-Dependent Regulation of Ribulose-5-Phosphate Epimerases
Metabolic Flux Control Points Involving this compound Conversion
Metabolic flux analysis helps to identify the rate-limiting steps and control points within a metabolic network. In the context of L-arabinose metabolism, the conversion of L-arabinose to D-xylulose-5-phosphate and its subsequent entry into the pentose phosphate pathway involves several potential control points. researchgate.net
The initial steps of L-arabinose uptake and conversion to L-ribulose-5-phosphate are tightly regulated and can be a significant bottleneck. nih.gov In engineered Saccharomyces cerevisiae strains expressing the fungal L-arabinose pathway, limitations in pentose uptake and the redox imbalance created by the initial oxidative and reductive steps have been identified as constraints on ethanol (B145695) production. nih.gov
The conversion of L-ribulose-5-phosphate to D-xylulose-5-phosphate, catalyzed by L-ribulose-5-phosphate 4-epimerase, is another critical juncture. The efficiency of this step directly impacts the flux of carbon into the central metabolic pathways. Studies using 13C-metabolic flux analysis can provide quantitative insights into the distribution of carbon through this and subsequent reactions, helping to pinpoint metabolic bottlenecks and inform metabolic engineering strategies. d-nb.info
Interplay with Broader Cellular Signaling and Stress Responses (e.g., Stringent Response)
The metabolism of L-arabinose and its intermediates, including this compound, is not an isolated process but is integrated with global cellular signaling networks that respond to nutritional and environmental stresses.
The stringent response is a bacterial stress response triggered by nutrient limitation, characterized by the accumulation of the signaling molecules (p)ppGpp. This response has been shown to interact with L-arabinose metabolism. In enterohemorrhagic Escherichia coli, mutations in the stringent response system were found to affect the utilization of L-arabinose. researchgate.net Furthermore, in enteroaggregative E. coli, the stringent response, through (p)ppGpp, has been linked to biofilm formation, a process that can be influenced by L-arabinose. frontiersin.org
L-arabinose metabolism has also been shown to influence virulence gene expression in some pathogenic bacteria. tandfonline.com In Salmonella Typhimurium, the metabolism of L-arabinose negatively impacts biofilm formation, and this effect is linked to intracellular levels of cyclic-di-GMP, a key bacterial second messenger. nih.gov These findings suggest a complex interplay between carbon source availability, metabolic state, and bacterial behavior.
Moreover, the pentose phosphate pathway, into which the products of L-arabinose catabolism are funneled, plays a crucial role in managing oxidative stress by producing NADPH. researchgate.netmdpi.com The regulation of flux through the L-arabinose pathway and its connection to the PPP can therefore be seen as part of a broader cellular strategy to maintain redox homeostasis and respond to oxidative challenges. nih.govoup.com
Comparative Biochemistry and Organismal Contexts of L Ribulose 5 Phosphate
L-Ribulose 5-Phosphate Metabolism in Diverse Prokaryotic Systems
In prokaryotes, the metabolism of L-arabinose via L-Ru5P is a classic model for studying gene regulation and enzyme function. This pathway allows bacteria to utilize L-arabinose, a component of plant hemicellulose, as a carbon and energy source.
In bacterial systems such as Escherichia coli, Bacillus subtilis, and Aerobacter aerogenes (now classified as Enterobacter aerogenes), L-Ru5P is a central intermediate in the well-established L-arabinose catabolic pathway. This pathway converts L-arabinose into D-xylulose 5-phosphate (D-Xu5P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP), through three sequential enzymatic reactions. nih.govresearchgate.netresearchgate.net
L-arabinose isomerase (EC 5.3.1.4) , encoded by the araA gene, catalyzes the isomerization of L-arabinose to L-ribulose. researchgate.net
L-ribulokinase (EC 2.7.1.16) , encoded by the araB gene, phosphorylates L-ribulose at the C5 position using ATP to produce this compound. researchgate.net
L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) , encoded by the araD gene, catalyzes the final step, the stereochemical inversion at the C4 position of L-Ru5P to form D-Xu5P. researchgate.netnih.gov
While the core enzymatic pathway is conserved among these bacteria, the genetic organization and regulation of the ara genes show notable differences. In E. coli, the structural genes araB, araA, and araD form the araBAD operon, which is famously controlled by the dual-function regulator protein AraC. researchgate.net This protein acts as both a repressor in the absence of arabinose and an activator in its presence. researchgate.net
In Bacillus subtilis, the pathway is identical, converting L-arabinose sequentially to L-ribulose, L-Ru5P, and finally D-Xu5P. ontosight.airesearchgate.net However, the corresponding genes are part of a larger, nine-cistron operon (araABDLMNPQ-abfA). mdpi.com Regulation in B. subtilis is mediated by a different protein, AraR, which functions strictly as a repressor. ontosight.airesearchgate.net In the absence of L-arabinose, AraR binds to the operator region and blocks transcription; L-arabinose binding induces a conformational change in AraR, causing it to dissociate from the DNA and allowing transcription to proceed. researchgate.netosti.gov
Research on Aerobacter aerogenes has provided significant insights into the enzymatic properties of L-ribulose-5-phosphate 4-epimerase. Studies of the purified enzyme from this organism revealed that, unlike many other sugar epimerases, its catalytic mechanism does not require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. nih.govnih.gov The enzyme from A. aerogenes is, however, activated by divalent metal ions, with manganese (Mn²⁺) being the most effective. nih.gov
| Feature | Escherichia coli | Bacillus subtilis | Aerobacter aerogenes |
| Pathway | L-arabinose → L-ribulose → L-Ru5P → D-Xu5P nih.govresearchgate.net | L-arabinose → L-ribulose → L-Ru5P → D-Xu5P ontosight.airesearchgate.net | L-arabinose → L-ribulose → L-Ru5P → D-Xu5P nih.gov |
| Key Enzymes | AraA (Isomerase), AraB (Kinase), AraD (Epimerase) researchgate.net | AraA (Isomerase), AraB (Kinase), AraD (Epimerase) researchgate.netmdpi.com | L-ribulokinase, L-ribulose-5-phosphate 4-epimerase nih.gov |
| Gene Operon | araBAD operon researchgate.net | araABDLMNPQ-abfA operon mdpi.com | ara operon |
| Regulation | Dual-function activator/repressor (AraC) researchgate.net | Repressor (AraR) ontosight.airesearchgate.net | Inducible by L-arabinose |
| Epimerase Cofactor | Metal-ion dependent tandfonline.com | Zinc ion binding inferred researchgate.net | Divalent metal ion-dependent; NAD+-independent nih.govnih.gov |
The metabolism of pentose phosphates in Archaea can differ significantly from bacterial models. In the hyperthermophilic methanogen Methanocaldococcus jannaschii, the canonical pentose phosphate pathway is absent. nih.govnih.gov Instead, this organism synthesizes essential pentoses like ribose-5-phosphate (B1218738) through a unique route that operates in reverse to the Ribulose Monophosphate (RuMP) pathway typically used by methylotrophs for formaldehyde (B43269) fixation. nih.govnih.gov
In this archaeal pathway, ribose-5-phosphate is not generated from L-Ru5P but rather from D-arabino-3-hexulose-6-phosphate, which undergoes a reaction to lose formaldehyde, yielding D-ribulose-5-phosphate (D-Ru5P). nih.govnih.gov This D-Ru5P is then isomerized to ribose-5-phosphate. nih.gov Although M. jannaschii possesses genes for both a non-oxidative PPP and a RuMP pathway, metabolic labeling studies have shown that it exclusively uses the reverse RuMP pathway for ribose-5-phosphate biosynthesis. nih.gov
While the primary pentose synthesis in M. jannaschii does not directly involve L-Ru5P, other archaeal pathways do utilize this intermediate. For instance, some archaea possess an L-ascorbate (vitamin C) utilization pathway where an epimerase catalyzes the conversion of L-xylulose 5-phosphate to L-Ru5P. tandfonline.com This highlights the metabolic versatility within the archaeal domain, where L-Ru5P can be integrated into different metabolic contexts compared to the standard L-arabinose degradation pathway found in bacteria.
Bacterial Models: Pathways and Enzymes in Escherichia coli, Bacillus subtilis, and Aerobacter aerogenes
This compound in Eukaryotic Systems
In eukaryotes, the metabolism of L-arabinose and the involvement of L-Ru5P are less common and often follow different routes than in prokaryotes. The more prominent intermediate is its stereoisomer, D-ribulose-5-phosphate, which is a central player in both the pentose phosphate pathway and photosynthesis.
In photosynthetic eukaryotes like the green alga Chlamydomonas reinhardtii, the focus of pentose phosphate metabolism is heavily on the D-isomers, which are integral to the Calvin-Benson-Bassham Cycle (CBBC). The regeneration of ribulose-1,5-bisphosphate (RuBP), the CO₂ acceptor molecule for the enzyme RuBisCO, is a critical phase of this cycle. oup.combiorxiv.org This regeneration requires the enzyme ribulose-5-phosphate-3-epimerase (RPE), which catalyzes the interconversion of D-xylulose-5-phosphate (D-Xu5P) and D-ribulose-5-phosphate (D-Ru5P). oup.comcnr.it The D-Ru5P is then phosphorylated to form RuBP. nih.gov
Chlamydomonas possesses two RPE isoforms, with RPE1 being localized to the chloroplast, the site of photosynthesis. oup.comcnr.it This enzyme can also function in the reverse direction as part of the non-oxidative pentose phosphate pathway. oup.com While L-arabinose is found as a component of cell wall glycoproteins in Chlamydomonas, suggesting the existence of pathways for its synthesis and modification, the direct catabolic pathway involving L-Ru5P as seen in bacteria is not a prominent feature of its central metabolism. nih.govnih.gov The key role is played by enzymes acting on D-ribulose-5-phosphate, the stereoisomer of L-Ru5P.
Fungal metabolism of pentoses shows considerable diversity. The oleaginous yeast Rhodosporidium toruloides is capable of utilizing L-arabinose but employs a non-canonical pathway distinct from the well-known bacterial route. nih.govdntb.gov.ua Multi-omics studies suggest that L-arabinose and D-xylose metabolism proceeds through D-arabitol and then D-ribulose, which is subsequently phosphorylated to form D-ribulose-5-phosphate before entering the pentose phosphate pathway. researchgate.netnih.gov
Although the primary flux appears to be directed through D-isomers, analysis of various dehydrogenase mutants has also led to the inference of a putative L-ribulose utilization pathway in R. toruloides. nih.govdntb.gov.ua This suggests a complex and branched network for pentose assimilation where L-ribulose, and by extension its phosphorylated form L-Ru5P, may play a role, even if it is not the primary route. nih.gov This contrasts with other yeasts like Saccharomyces cerevisiae, which cannot naturally metabolize L-arabinose and require the introduction of the bacterial araA, araB, and araD genes to establish a functional pathway. researchgate.net
| Organism | Pathway Context | Key Intermediates | Key Enzymes |
| Chlamydomonas reinhardtii | Calvin-Benson-Bassham Cycle, PPP oup.com | D-Xylulose-5-P, D-Ribulose-5-P, Ribulose-1,5-bisP oup.com | Ribulose-5-phosphate-3-epimerase (RPE1), Phosphoribulokinase (PRK) oup.comnih.gov |
| Rhodosporidium toruloides | Non-canonical L-arabinose/D-xylose utilization nih.govdntb.gov.ua | D-arabitol, D-ribulose, D-Ribulose-5-P, (inferred L-ribulose) nih.govresearchgate.netnih.gov | D-arabitol dehydrogenase, D-ribulose kinase nih.govdntb.gov.ua |
In protozoan parasites such as Leishmania donovani, the causative agent of visceral leishmaniasis, the pentose phosphate pathway is vital for survival within the host. researchgate.netnih.gov The PPP is the primary source of NADPH, which is essential for the parasite's antioxidant defense system to counteract the oxidative stress generated by host macrophages. mdpi.comacs.org It also provides ribose-5-phosphate for nucleotide synthesis. semanticscholar.org
The central enzymes in the non-oxidative branch of the PPP in Leishmania are Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate epimerase (RPE). acs.orgsemanticscholar.org LdRPE catalyzes the interconversion of D-ribulose-5-phosphate and D-xylulose-5-phosphate, while LdRPI (specifically the B isoform, RpiB, which is absent in mammals) interconverts D-ribose-5-phosphate and D-ribulose-5-phosphate. nih.govsemanticscholar.orgacs.org
While L-Ru5P itself is not the direct substrate, the enzymes that metabolize its stereoisomer, D-Ru5P, are critical for the parasite's metabolic flexibility and defense mechanisms. acs.org The structural differences between the parasite's PPP enzymes (like RpiB) and their human counterparts make them attractive targets for the development of new anti-leishmanial drugs. nih.govplos.org For example, the absence of the RpiB isoform in humans presents a potential therapeutic window. semanticscholar.orgplos.org
Advanced Research Methodologies for L Ribulose 5 Phosphate Studies
Analytical Techniques for L-Ribulose 5-Phosphate Detection and Quantification
Precise detection and quantification of L-Ru5P are challenging due to its isomeric nature with other pentose (B10789219) phosphates and its typically low intracellular concentrations. Several advanced analytical techniques have been developed and optimized to overcome these hurdles.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Separation and Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of phosphorylated isomers like L-Ru5P. nih.govacs.org The separation of these isomers is critical as they often have identical masses, making them indistinguishable by mass spectrometry alone. oup.com Hydrophilic interaction liquid chromatography (HILIC) is a commonly employed separation technique. nih.govnih.gov By optimizing HILIC gradient elution conditions, such as using a high pH ammonium (B1175870) formate (B1220265) buffer, researchers have successfully separated pentose phosphate (B84403) isomers, including L-Ru5P, ribose 5-phosphate, and xylulose 5-phosphate. nih.govnih.gov The use of columns with inert surface coatings and specialized mass spectrometry probes helps to minimize the adherence of phosphorylated analytes to stainless steel surfaces, which can otherwise lead to poor peak shape and inaccurate quantification. nih.govacs.org
In the context of metabolomics, LC-MS/MS allows for the comprehensive analysis of a wide range of central carbon metabolites in a single run. oup.comresearchgate.net This enables researchers to study the broader metabolic impact of changes in L-Ru5P levels. For instance, in studies of transaldolase deficiency, LC-MS/MS analysis revealed significant accumulation of sedoheptulose (B1238255) 7-phosphate and increases in the levels of xylulose 5-phosphate and ribose 5-phosphate, providing insights into the metabolic block. researchgate.net The sensitivity of modern LC-MS/MS systems allows for the detection of metabolites at femtomole levels, which is crucial for accurately measuring low-abundance intermediates like L-Ru5P. oup.comresearchgate.net
Table 1: LC-MS/MS Parameters for Pentose Phosphate Isomer Separation
| Parameter | Condition | Rationale | Source |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Effective for separating polar compounds like sugar phosphates. | nih.govnih.gov |
| Column Type | BEH amide or mixed-mode HILIC/SAX | Provides selectivity for pentose phosphate isomers. | nih.gov |
| Mobile Phase pH | High pH (e.g., pH 10-11 with ammonium formate) | Improves separation of hexose (B10828440) and pentose phosphate isomers. | nih.govnih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Allows for selective and sensitive quantification based on mass-to-charge ratio and fragmentation patterns. | nih.govacs.org |
High-Performance Liquid Chromatography (HPLC) for Specific L-Ribulose Detection
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the detection and quantification of L-Ru5P and its precursor, L-ribulose. In a study focused on producing L-ribulose, HPLC was used to analyze the concentrations of sugars in fermentation broths. nih.gov The method often involves the use of specialized columns, such as those packed with a cation exchange resin in the lead (Pb²⁺) or calcium (Ca²⁺) form, which are well-suited for separating carbohydrates. nih.gov
For the specific detection of L-ribulose, methods have been developed that rely on the formation of complexes with borate, which can then be separated by ion-exclusion chromatography. nih.gov The product of the ribulokinase reaction, L-Ru5P, can also be directly detected and quantified using HPLC, as demonstrated in the biochemical characterization of ribulokinase from Clostridium acetobutylicum. nih.gov In this case, the formation of L-Ru5P was confirmed by comparing the HPLC chromatogram of the reaction mixture with that of a standard. nih.gov
Spectrophotometric Coupled Enzyme Activity Assays for this compound Transformations
Spectrophotometric coupled enzyme assays provide a continuous and sensitive method for monitoring the enzymatic transformations of L-Ru5P. These assays are particularly useful for determining the kinetic properties of enzymes involved in L-arabinose metabolism, such as L-ribulose-5-phosphate 4-epimerase. asm.org The principle of this assay is to link the reaction of interest to a subsequent reaction that produces a change in absorbance, typically the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov
For instance, the activity of L-ribulose-5-phosphate 4-epimerase, which converts L-Ru5P to D-xylulose 5-phosphate, can be measured by coupling this reaction to the transketolase reaction. wisc.edu The D-xylulose 5-phosphate produced is a substrate for transketolase, and the subsequent reactions can be linked to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm. nih.govwisc.edu Similarly, the reverse reaction, the epimerization of D-xylulose 5-phosphate to L-Ru5P, can be monitored in a coupled assay. oup.com These assays have been instrumental in characterizing the kinetic parameters of these enzymes and in understanding their regulation. oup.com
Isotopic Labeling and Metabolic Flux Analysis to Probe this compound Dynamics
Isotopic labeling studies, in conjunction with metabolic flux analysis, are powerful approaches for investigating the dynamics of L-Ru5P and the pathways it traverses within a cell. These methods provide a quantitative understanding of metabolic fluxes, which are the rates of in vivo metabolic reactions.
Application of ¹³C and Deuterium (B1214612) Labeling for Pathway Elucidation
Stable isotopes, such as ¹³C and deuterium (²H), are used as tracers to follow the fate of atoms through metabolic pathways. mdpi.com By feeding cells with a substrate labeled with a stable isotope, such as ¹³C-glucose or ¹³C-arabinose, the distribution of the isotope in downstream metabolites, including L-Ru5P and other pentose phosphate pathway intermediates, can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net
For example, studies using [1,2-¹³C₂]-glucose have been employed to estimate the relative fluxes through the transketolase and transaldolase reactions of the pentose phosphate pathway. mdpi.com Deuterium labeling has also been used to probe the mechanism of L-ribulose-5-phosphate 4-epimerase. wisc.eduacs.org The measurement of kinetic isotope effects, which are the changes in reaction rate due to isotopic substitution, can provide detailed insights into the reaction mechanism. wisc.eduacs.orgwikipedia.org For L-ribulose-5-phosphate 4-epimerase, ¹³C and deuterium isotope effects have provided evidence for a retro-aldol cleavage mechanism. wisc.eduacs.orgwikipedia.org
Table 2: Isotopic Tracers in this compound Research
| Isotopic Tracer | Application | Analytical Technique | Key Findings | Source |
| ¹³C-labeled glucose | Metabolic flux analysis of the pentose phosphate pathway | Mass Spectrometry, NMR | Quantified relative fluxes through oxidative and non-oxidative branches. | mdpi.comnih.gov |
| ¹³C-labeled arabinose | Tracing L-arabinose metabolism | Mass Spectrometry | Elucidated the catabolic pathway of L-arabinose to D-xylulose-5-P. | researchgate.net |
| Deuterium (²H) | Mechanistic studies of L-ribulose-5-phosphate 4-epimerase | Mass Spectrometry | Provided evidence for the retro-aldol cleavage mechanism. | wisc.eduacs.org |
Computational Modeling and Flux Balance Analysis in Systems Biology Contexts
Computational modeling and flux balance analysis (FBA) are systems biology approaches that use stoichiometric models of metabolic networks to predict steady-state flux distributions. oup.comnilssonlab.se FBA is a powerful tool for analyzing the capabilities of metabolic networks and for identifying metabolic engineering targets to improve the production of desired compounds. oup.comnilssonlab.se
In the context of L-Ru5P, FBA can be used to model the flux through the L-arabinose utilization pathway and the pentose phosphate pathway. researchgate.netnih.gov By defining an objective function, such as maximizing biomass production or the production of a specific metabolite, FBA can predict the optimal flux distribution through the network. oup.comnih.gov These models can be constrained with experimental data, such as substrate uptake rates, to improve the accuracy of the predictions. nih.gov For example, FBA has been used to show that overexpressing key enzymes in the pentose phosphate pathway can increase the flux towards this pathway, which is beneficial for the production of compounds that require NADPH or pentose precursors. nih.gov These computational approaches, when combined with experimental validation, provide a powerful framework for understanding and engineering metabolic pathways involving L-Ru5P.
Structural Biology Approaches to Elucidate this compound Enzyme Interactions
The three-dimensional architecture of enzymes that bind this compound (L-Ru5P) and their dynamic interactions with this substrate are fundamental to understanding their catalytic mechanisms. Advanced structural biology techniques, including X-ray crystallography and computational simulations, have provided high-resolution snapshots and dynamic views of these molecular processes.
X-ray Crystallography of this compound Binding Enzymes
X-ray crystallography has been instrumental in revealing the atomic-level details of enzymes involved in L-Ru5P metabolism. This technique provides a static, high-resolution model of the protein's structure, including the architecture of the active site where L-Ru5P binds and is converted.
A key enzyme that has been extensively studied is L-ribulose-5-phosphate 4-epimerase (AraD), which catalyzes the interconversion of L-Ru5P and D-xylulose-5-phosphate. The crystal structure of the Escherichia coli L-ribulose-5-phosphate 4-epimerase was solved to a resolution of 2.4 Å. nih.gov This revealed a homotetrameric structure with C(4) symmetry. nih.govrcsb.org Each subunit consists of a single domain characterized by a central β-sheet flanked by α-helices. nih.govrcsb.org The active site is located at the interface between adjacent subunits and is marked by the presence of a catalytic zinc ion. nih.govrcsb.org
Similarly, the crystal structure of human D-ribulose-5-phosphate 3-epimerase (RPE) has been solved in binary complexes with its substrate D-ribulose 5-phosphate and product D-xylulose 5-phosphate at resolutions of 1.76 Å and 1.80 Å, respectively. nih.gov These structures have been crucial for mapping the active site architecture and understanding the mode of substrate binding. nih.gov
Table 1: Crystallographic Data for this compound Binding Enzymes
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Features |
|---|---|---|---|---|
| L-Ribulose-5-Phosphate 4-Epimerase | Escherichia coli | 1KOW | 2.10 | Homotetramer with a (β/α)8 barrel-like fold; active site at subunit interface with a catalytic Zn2+ ion. nih.govrcsb.org |
| Human Ribulose-5-Phosphate 3-Epimerase (in complex with D-ribulose 5-phosphate) | Homo sapiens | Not specified | 1.76 | Ligand binds in a narrow tunnel above the β barrel; active site capped by a loop region. nih.gov |
| Human Ribulose-5-Phosphate 3-Epimerase (in complex with D-xylulose 5-phosphate) | Homo sapiens | Not specified | 1.80 | Similar to the substrate complex, revealing the architecture for product binding. nih.gov |
Molecular Dynamics Simulations and Ligand Docking Studies
While crystallography provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of enzyme-substrate interactions. These computational methods simulate the movements of atoms over time, providing insights into conformational changes, ligand binding pathways, and the stability of enzyme-ligand complexes.
MD simulations have been applied to study ribose-5-phosphate (B1218738) isomerase B (RpiB), an enzyme that can interconvert L-ribose and L-ribulose. In a study on RpiB from Ochrobactrum sp. CSL1, MD simulations indicated that mutations enhancing catalytic activity resulted in more stable binding of the substrate compared to the wild-type enzyme. researchgate.netresearchgate.net The simulations showed that a triple-mutant (A10T/T32S/G101N) exhibited a stronger affinity and more stable binding with the substrate, correlating with its experimentally observed 160% increase in activity. researchgate.netresearchgate.net
In another study on ribulose-5-phosphate epimerase from the parasite Leishmania donovani, MD simulations were used to analyze the stability of the enzyme in its apo form versus when bound to ligands. The results demonstrated that the enzyme-ligand complexes were more stable and showed fewer fluctuations in the active site residues, providing a basis for designing potent inhibitors. acs.org Furthermore, research on Mycobacterium tuberculosis RpiB used MD simulations to describe the transient nature of the active site and understand the mechanism of substrate entry, which involves the phosphate group interacting with a surface barrier followed by a flipping motion of the rest of the molecule. mdpi.com
Genetic Engineering and Functional Genomics in Studying this compound Pathways
Genetic manipulation and genome-wide analysis are powerful tools for probing the function of genes and pathways related to L-Ru5P metabolism in vivo. These approaches allow researchers to perturb cellular systems to understand metabolic flux, enzyme function, and regulatory networks.
Gene Deletion and Overexpression Studies for Perturbing this compound Metabolism
Modifying the expression levels of genes encoding enzymes in L-Ru5P pathways—either by deleting them or overexpressing them—is a direct method to study their impact on cellular metabolism.
A notable example involves the gene rpe, which encodes ribulose 5-phosphate 3-epimerase, an enzyme that converts ribulose 5-phosphate (Ru5P) to xylulose 5-phosphate. In Bacillus subtilis, introducing a single nucleotide deletion or a nonsense mutation in the rpe gene led to a dramatic, more than fivefold increase in the production of riboflavin (B1680620). nih.govfrontiersin.org Ru5P is a key precursor for riboflavin biosynthesis. nih.govfrontiersin.org By inactivating the epimerase, the metabolic flux of Ru5P was redirected away from the non-oxidative pentose phosphate pathway and channeled towards the synthesis of riboflavin. nih.govfrontiersin.org The strain with a complete loss of Rpe activity (BSRN) showed a growth defect, highlighting the importance of this metabolic node, but still produced significantly more riboflavin. nih.gov
Conversely, overexpression studies in E. coli have shown that increasing the expression of genes like gmhA (D-sedoheptulose 7-phosphate isomerase) and rfaD (ADP-L-glycero-D-mannoheptose 6-epimerase) can increase the flux of R5P into the biosynthesis of the lipopolysaccharide cell wall, thereby altering the intracellular R5P pool. asm.org In another study, deleting the transcriptional regulator gcr2 in xylose-fermenting Saccharomyces cerevisiae resulted in an increased metabolic flow through the pentose phosphate pathway, leading to higher levels of intermediates such as ribulose-5-phosphate and erythrose-4-phosphate when grown on xylose. nih.gov
Site-Directed Mutagenesis for Mechanistic Insights into this compound Enzyme Catalysis
Site-directed mutagenesis allows for the precise alteration of amino acids in an enzyme's active site, providing a powerful method to test hypotheses about their roles in substrate binding and catalysis.
Extensive mutagenesis studies have been performed on E. coli L-ribulose-5-phosphate 4-epimerase. These studies revealed that this enzyme employs an "aldolase-like" mechanism involving carbon-carbon bond cleavage, rather than a simple deprotonation-reprotonation. ubc.ca Mutating conserved histidine residues thought to be metal ion ligands resulted in enzymes with low catalytic rates (kcat) and reduced affinity for Zn2+. ubc.ca One mutant, H97N, even gained the ability to catalyze an aldol (B89426) condensation, confirming the active site's capability for C-C bond cleavage. ubc.ca
Further studies identified specific residues crucial for catalysis. The D120N mutant of the epimerase showed a 3000-fold decrease in kcat, suggesting Asp120 from an adjacent subunit is a key catalytic acid/base residue. nih.gov X-ray crystallography of this mutant showed its structure was identical to the wild-type, confirming the effect was due to the loss of the catalytic residue and not a structural change. nih.gov Mutations in the phosphate-binding pocket (N28A and K42M) led to dramatically higher Michaelis constants (KM) for L-Ru5P, confirming their role in substrate recognition. nih.gov These results, combined with modeling, suggested that Tyr229', also from an adjacent subunit, is the other key catalytic residue. nih.gov
Table 2: Effects of Site-Directed Mutagenesis on this compound 4-Epimerase
| Enzyme | Organism | Mutation | Observed Effect | Conclusion |
|---|---|---|---|---|
| L-Ribulose-5-Phosphate 4-Epimerase | Escherichia coli | D120N | 3000-fold decrease in kcat. nih.gov | Asp120' acts as a key catalytic acid/base residue. nih.gov |
| L-Ribulose-5-Phosphate 4-Epimerase | Escherichia coli | N28A / K42M | Dramatically increased KM for L-Ru5P. nih.gov | These residues are critical for binding the phosphate group of the substrate. nih.gov |
| L-Ribulose-5-Phosphate 4-Epimerase | Escherichia coli | D76N | Retained considerable activity. nih.gov | Asp76 is not a key catalytic residue, unlike its counterpart in a related aldolase (B8822740). nih.gov |
| L-Ribulose-5-Phosphate 4-Epimerase | Escherichia coli | H97N | Low kcat; gained aldolase activity. ubc.ca | Supports an aldolase-like mechanism involving C-C bond cleavage. ubc.ca |
Reporter Gene Assays for Investigating Transcriptional Regulation of this compound Related Genes
Reporter gene assays are a cornerstone for studying gene regulation. In this technique, the regulatory DNA sequence (promoter) of a gene of interest is fused to a gene encoding an easily measurable protein, such as β-galactosidase (lacZ) or green fluorescent protein (GFP). The expression of the reporter gene then serves as a proxy for the transcriptional activity of the target gene's promoter under various conditions.
This methodology has been used to investigate the regulation of metabolic pathways that produce or consume L-Ru5P. For instance, in Salmonella enterica, a hilA::lac reporter fusion was used to demonstrate that the presence of L-arabinose, the precursor to L-Ru5P in its catabolic pathway, downregulates the expression of the hilA virulence gene. nih.gov This effect was shown to be gradual, with increasing concentrations of L-arabinose leading to a progressive decrease in reporter gene expression. nih.gov
In Clostridium acetobutylicum, the transcriptional regulator AraR controls the utilization of L-arabinose. nih.gov The genes regulated by AraR include those for arabinose metabolism (leading to L-Ru5P) and, in some Clostridium species, genes of the pentose phosphate pathway itself. nih.gov The predicted regulatory binding sites for AraR were validated through in vitro DNA-binding assays, and the regulatory effects were confirmed by analyzing gene expression patterns, a process often complemented by reporter gene studies to quantify promoter strength and regulation. nih.gov
In a different application, the activity of the enzyme ribulose-5-phosphate-3-epimerase from Chlamydomonas reinhardtii was measured using an in vitro coupled assay with three other recombinant enzymes acting as "reporter enzymes." oup.com The rate of NADH oxidation by the final reporter enzyme was directly proportional to the epimerase's activity, providing a quantitative measure of its function. oup.com While not a transcriptional assay, this demonstrates the broader use of reporter systems to quantify the activity of pathways involving L-Ru5P.
Conclusion and Future Directions in L Ribulose 5 Phosphate Research
Unresolved Questions and Emerging Research Areas Pertaining to L-Ribulose 5-Phosphate
Despite its recognized role in microbial metabolism, several questions surrounding L-Ru5P remain. The accumulation of L-Ru5P has been shown to inhibit the growth of certain bacterial mutants, suggesting a potential for metabolic toxicity. nih.gov However, the precise mechanisms of this inhibition and how cells mitigate it are not fully understood. nih.gov For instance, it is known that glucose can overcome the growth inhibition caused by L-arabinose in araD mutants (which accumulate L-Ru5P), but the molecular basis for this rescue is still unclear. nih.gov
Another area of investigation is the potential for L-Ru5P or its derivatives to act as signaling molecules. In many metabolic pathways, intermediates can act as allosteric regulators of enzymes, providing feedback control. Whether L-Ru5P has such roles in regulating the L-arabinose operon or other metabolic enzymes is a question for future research.
Potential for Biotechnological Applications Based on this compound Metabolism (e.g., bioproduction of rare sugars or biochemicals)
The metabolic pathway involving L-Ru5P holds significant promise for biotechnological applications, particularly in the production of rare sugars. nih.govresearchgate.net L-ribulose, the precursor to L-Ru5P, is a high-value rare sugar that can be used to produce other valuable sugars like L-ribose. nih.govresearchgate.net L-ribose, in turn, is a key precursor for the synthesis of L-nucleoside analogues, which have important applications as antiviral drugs. nih.govsmolecule.com
Metabolic engineering strategies are being developed to leverage the L-arabinose utilization pathway for the production of these rare sugars. One approach involves creating mutant strains of bacteria, such as Lactobacillus plantarum, that are deficient in L-ribulokinase. nih.gov These mutants can convert L-arabinose, a relatively abundant and inexpensive sugar found in lignocellulosic materials, into L-ribulose and accumulate it. nih.gov Further enzymatic or microbial conversion can then be used to produce L-ribose from the accumulated L-ribulose. nih.govresearchgate.net
Researchers are also exploring the use of purified enzymes or whole-cell biocatalysts to improve the efficiency of these bioconversions. For example, enhancing the activity and stability of enzymes like L-arabinose isomerase and ribose-5-phosphate (B1218738) isomerase through protein engineering is an active area of research. researchgate.netresearchgate.net The goal is to develop robust and cost-effective processes for the industrial-scale production of rare sugars and other biochemicals derived from the L-Ru5P metabolic network. researchgate.net
Broader Implications for Fundamental Biochemistry and Evolutionary Metabolism
The study of L-Ru5P and its associated metabolic pathway has broader implications for our understanding of fundamental biochemistry and the evolution of metabolic networks. The L-arabinose utilization pathway provides a model system for studying how metabolic pathways evolve and adapt to utilize different carbon sources. The enzymes in this pathway, such as L-ribulose-5-phosphate 4-epimerase, show evolutionary relationships with enzymes from other pathways, suggesting a process of gene duplication and functional divergence. wikipedia.org
Furthermore, research into the non-enzymatic formation of key metabolic intermediates, including pentose (B10789219) phosphates, provides insights into the prebiotic origins of metabolism. plos.orgnih.gov Studies have shown that simple molecules like amino acids and iron can catalyze the formation of ribose-5-phosphate from a precursor, suggesting a "metabolism-first" origin theory where metabolic networks could have emerged from non-enzymatic reactions on the early Earth. plos.orgnih.gov Understanding the chemical logic and thermodynamic constraints of these ancient pathways can shed light on why the metabolic networks we see today have their particular structures.
The existence of alternative or parallel pathways for pentose phosphate (B84403) metabolism in different organisms also highlights the diversity and adaptability of metabolic strategies in nature. nih.gov By comparing these pathways and the enzymes involved, researchers can gain a deeper appreciation for the biochemical principles that govern cellular metabolism and its evolution.
Q & A
Q. What are the kinetic limitations of ribulosephosphate 4-epimerase in industrial biocatalysis?
- Methodological Answer : Enzyme engineering (e.g., directed evolution) improves catalytic efficiency. Assays under high substrate concentrations (≥10 mM) and thermostability screens (e.g., differential scanning fluorimetry) identify variants with enhanced kcat/Km ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
